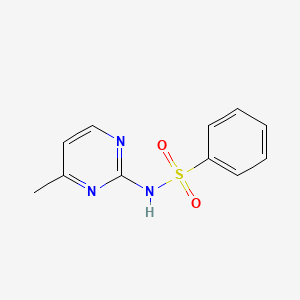![molecular formula C24H25N3O5S B4620124 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
説明
The compound of interest is part of a broader class of organic compounds known for their varied chemical and physical properties, making them subjects of study for potential applications in various fields. The detailed analyses below are based on research findings from similar compounds due to the specificity of the request.
Synthesis Analysis
Research by Rublova et al. (2017) on sterically hindered organic molecules, including those similar to the requested compound, provides insight into synthesis techniques involving interactions of N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid, leading to structurally characterized compounds through X-ray crystal diffraction (Rublova et al., 2017).
Molecular Structure Analysis
The same study by Rublova et al. (2017) details the molecular-electronic structure of synthesized isomers, providing insights into their spatial arrangement and intermolecular hydrogen bonding, critical for understanding the molecular structure of similar compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Khazalpour and Nematollahi (2015) explored the electrochemical and chemical synthesis of sulfonamide derivatives, revealing the conditions under which different sulfonamide and disulfonamide derivatives can be synthesized and the yields expected from such reactions, offering parallels to the reactivity of the compound (Khazalpour & Nematollahi, 2015).
Physical Properties Analysis
The research does not directly address the specific compound but studies on structurally related compounds suggest that their physical properties, such as solubility and crystal structure, can be determined using methods like X-ray crystallography and NMR spectroscopy, as seen in the work by Rublova et al. (2017) and others.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions for reactions like sulfonation and nitration, can be inferred from studies like those by Khazalpour and Nematollahi (2015), who detailed the synthesis pathways and reactivity of similar sulfonamide derivatives under electrochemical and chemical conditions (Khazalpour & Nematollahi, 2015).
科学的研究の応用
Synthesis and Characterization
Polyamide Synthesis
A study focused on the synthesis and characterization of new highly soluble polyamides derived from a specific diamine, showing excellent solubility in various solvents. These polyamides exhibited high thermal stability and glass transition temperatures, indicating their potential for high-performance applications (Liaw et al., 2002).
Sulfonamide Derivatives
Another research explored the synthesis of novel acridine and bis acridine sulfonamides, demonstrating effective inhibitory activity against cytosolic carbonic anhydrase isoforms. These findings suggest the compound's potential role in biochemical modulation and therapeutic applications (Ulus et al., 2013).
Chemical and Structural Analysis
Steric Hindrance Analysis
A study on the synthesis and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into the molecular and electronic structure of such compounds. This research can contribute to understanding the steric effects on chemical reactivity and stability (Rublova et al., 2017).
Polymer Development
Research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines with aromatic dicarboxylic acids revealed their amorphous nature, high thermal stability, and excellent solubility in aprotic polar solvents. These properties indicate their suitability for advanced polymer applications (Saxena et al., 2003).
特性
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-16-5-11-21(13-18(16)3)26(33(4,31)32)15-19-7-9-20(10-8-19)24(28)25-23-14-22(27(29)30)12-6-17(23)2/h5-14H,15H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAALKQIWLHTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)
![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)
![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)
![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)
![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)